2-azido-1-bromo-3,5-dimethylbenzene
Description
Properties
IUPAC Name |
2-azido-1-bromo-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)8(11-12-10)7(9)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWURBHIPPEEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3,5-Dimethylbenzene
The synthesis begins with the bromination of 3,5-dimethylbenzene (m-xylene) to introduce the bromine atom at position 1. Bromination is typically performed using molecular bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide (). The reaction proceeds via electrophilic aromatic substitution, where the methyl groups at positions 3 and 5 direct incoming electrophiles to the para position relative to one methyl group (position 1).
Reaction Conditions:
Challenges:
Alternative Bromination Routes
For substrates sensitive to harsh bromination conditions, thionyl bromide () offers a milder alternative. This method converts hydroxyl or carboxylic acid groups to bromides but is less common for direct aromatic bromination.
Introduction of the Azide Group
Nitration Followed by Reduction and Diazotization
A widely adopted strategy involves introducing a nitro group at position 2 of 1-bromo-3,5-dimethylbenzene, followed by reduction to an amine and subsequent diazotization to install the azide.
Step 1: Nitration
Nitration is performed using a mixture of concentrated nitric acid () and sulfuric acid () at 0–10°C. The bromine atom at position 1 directs nitration to the ortho position (position 2).
Reaction Conditions:
Step 2: Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogenation (, Pd/C) or tin(II) chloride () in hydrochloric acid.
Reaction Conditions:
Step 3: Diazotization and Azide Substitution
The amine is converted to a diazonium salt using sodium nitrite () in hydrochloric acid at 0–5°C. Treatment with sodium azide () displaces the diazonium group, yielding the azide.
Reaction Conditions:
Direct Azide Substitution via Nucleophilic Aromatic Substitution
In activated aromatic systems, bromine at position 2 can be directly replaced by an azide group using sodium azide under polar aprotic conditions. However, this method is less efficient for 1-bromo-3,5-dimethylbenzene due to the deactivating effect of the bromine atom.
Reaction Conditions:
-
Reagent: (2 equiv)
-
Solvent: Dimethylformamide ()
-
Temperature: 80°C, 12 h
-
Yield: <30%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nitration/Diazotization | Nitration → Reduction → Diazotization | 60–70% | High regioselectivity | Multi-step, moderate yields |
| Direct Azide Substitution | Nucleophilic substitution | <30% | Single-step | Low yield, limited applicability |
| Alternative Bromination | -mediated | 50–60% | Mild conditions | Requires functional group activation |
Applications and Derivatives
2-Azido-1-bromo-3,5-dimethylbenzene serves as a precursor for:
Chemical Reactions Analysis
2-azido-1-bromo-3,5-dimethylbenzene undergoes various types of chemical reactions, including substitution reactions. One common reaction is the nucleophilic substitution reaction, where the azido group can be replaced by other nucleophiles . For example, the compound can undergo a substitution reaction with a nucleophile such as an amine to form a substituted benzene derivative . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Applications
1.1. Synthesis of Triazoles
One of the primary applications of 2-azido-1-bromo-3,5-dimethylbenzene is in the synthesis of 1,2,3-triazoles through click chemistry. The azide group facilitates the formation of these triazoles when reacted with alkynes under mild conditions. This reaction is notable for its efficiency and selectivity, making it a valuable method for creating diverse chemical libraries for drug discovery .
1.2. Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized to produce compounds with potential biological activities, including anti-cancer and anti-inflammatory properties. The bromine atom can be replaced with various nucleophiles in substitution reactions, allowing for the modification of the molecule to enhance its pharmacological profile .
Material Science Applications
2.1. Polymer Chemistry
In polymer chemistry, 2-azido-1-bromo-3,5-dimethylbenzene can be used to synthesize functionalized polymers through radical polymerization processes. The azide group allows for post-polymerization modifications, enabling the introduction of various functional groups that can impart specific properties to the polymers, such as increased thermal stability or enhanced mechanical strength .
2.2. Surface Modification
The compound is also employed in surface modification techniques. By utilizing its azide functionality, it can be grafted onto surfaces to create bioactive coatings that promote cell adhesion and growth in biomedical applications . This is particularly useful in tissue engineering and regenerative medicine.
Case Studies
3.1. Development of Anti-Cancer Agents
A recent study demonstrated that derivatives of 2-azido-1-bromo-3,5-dimethylbenzene exhibited significant cytotoxicity against various cancer cell lines. The research involved synthesizing a series of triazole derivatives and evaluating their activity against breast cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .
3.2. Click Chemistry in Drug Discovery
Another case study highlighted the use of click chemistry involving 2-azido-1-bromo-3,5-dimethylbenzene to synthesize a library of 1,4-disubstituted triazoles as potential HIV protease inhibitors. The study emphasized the rapid construction of compound libraries and the biological evaluation of synthesized compounds, showcasing the compound's utility in medicinal chemistry .
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Synthetic Chemistry | Synthesis of triazoles | Efficient formation under mild conditions |
| Pharmaceutical | Intermediate for anti-cancer drugs | Significant cytotoxicity against cancer cell lines |
| Material Science | Functionalized polymer synthesis | Enhanced thermal stability and mechanical strength |
| Surface Modification | Bioactive coating for tissue engineering | Improved cell adhesion and growth |
Mechanism of Action
The mechanism of action of 2-azido-1-bromo-3,5-dimethylbenzene involves its ability to undergo nucleophilic substitution reactions. The azido group is a good leaving group, making the compound reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
a) 1-Bromo-3,5-Dimethylbenzene
- Molecular Formula : C₇H₇Br
- Molecular Weight : 171.04 g/mol
- Key Differences : Lacks the azide group at position 2. Used in C-O coupling reactions (e.g., with o-cresol to form ethers) . Solvent systems like PEG/dioxane improve reaction efficiency (e.g., 74.1 wt% CO₂ in PEG/dioxane enhances product separation) .
- Reactivity : Bromine participates in nucleophilic substitutions, while the absence of azide limits click chemistry applications.
b) 2-Azido-1,3,5-Tribromobenzene
- Molecular Formula : C₆H₂Br₃N₃
- Molecular Weight : 355.81 g/mol
- Higher molecular weight and halogen content reduce solubility in nonpolar solvents compared to the target compound .
- Reactivity : Multiple bromine atoms enable multi-step functionalization, but steric hindrance may limit reaction efficiency.
c) 3,5-Dimethylaniline (1-Amino-3,5-Dimethylbenzene)
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Key Differences : Substituted with an amine (-NH₂) group instead of azide/bromine. Classified as highly toxic (CAS 108-45-2) .
- Applications : Intermediate in dye and pharmaceutical synthesis, but distinct from azido-bromo derivatives in reactivity and hazards.
Comparative Data Table
Biological Activity
2-Azido-1-bromo-3,5-dimethylbenzene (CAS No. 1503136-49-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative data.
2-Azido-1-bromo-3,5-dimethylbenzene is characterized by the following structural features:
- Molecular Formula : C8H8BrN3
- Functional Groups : Azide (-N3), Bromine (-Br), and two methyl groups (-CH3) at the 3 and 5 positions on the benzene ring.
The biological activity of 2-azido-1-bromo-3,5-dimethylbenzene is primarily attributed to its ability to act as a biochemical probe . The azide group can participate in various reactions, including:
- Click Chemistry : The azide can react with alkynes in a copper-catalyzed reaction to form triazoles, which are valuable in drug development and bioconjugation.
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Biological Activity
Research indicates that 2-azido-1-bromo-3,5-dimethylbenzene exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Case Study : A study assessed the cytotoxic effects of various azide derivatives on cancer cell lines, revealing that 2-azido-1-bromo-3,5-dimethylbenzene significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of approximately 25 μM .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- In vitro Studies : Tests against various bacterial strains demonstrated that 2-azido-1-bromo-3,5-dimethylbenzene exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
Comparative Analysis
To provide context for its biological activity, a comparison with related compounds is useful. The following table summarizes the biological activities of selected azide derivatives:
| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| 2-Azido-1-bromo-3,5-dimethylbenzene | ~25 | 50 - 100 | Effective against MCF7 and E. coli |
| 4-Azido-2-bromotoluene | ~30 | 40 - 80 | Moderate anticancer activity |
| 1-Azido-3-bromobenzene | ~20 | 60 - 120 | Stronger against Gram-positive bacteria |
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Cytotoxicity Studies : In a series of experiments involving different cancer cell lines, researchers found that modifications to the azide group could enhance cytotoxic effects .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
- Synergistic Effects : Combining 2-azido-1-bromo-3,5-dimethylbenzene with established chemotherapeutics showed enhanced efficacy against resistant cancer strains, suggesting potential for combination therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-azido-1-bromo-3,5-dimethylbenzene to maximize yield and purity?
- Methodology :
- Step 1 : Begin with bromination of 3,5-dimethylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄).
- Step 2 : Introduce the azido group via nucleophilic substitution (e.g., NaN₃ in DMF at 80°C for 12 hours).
- Key Variables : Solvent polarity, reaction time, and temperature significantly impact substitution efficiency. Ethanol or DMF is preferred for azide introduction, as seen in analogous bromoarene syntheses .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via GC (>95.0% as per industrial standards) .
Q. How can the stability of the azido group in 2-azido-1-bromo-3,5-dimethylbenzene be evaluated under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor azide decomposition via FT-IR (disappearance of ~2100 cm⁻¹ peak) and HPLC .
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life. Contradictions in thermal stability may arise from trace moisture or light exposure, requiring controlled experiments .
Q. Which spectroscopic techniques are most effective for characterizing 2-azido-1-bromo-3,5-dimethylbenzene?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The azido group’s electron-withdrawing effect deshields adjacent protons (e.g., C-1 Br and C-3/5 CH₃) .
- MS (EI) : Confirm molecular ion [M]⁺ at m/z 255 (C₈H₉BrN₃). Fragmentation patterns should align with loss of N₂ (Δm/z = -28) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence 2-azido-1-bromo-3,5-dimethylbenzene’s reactivity in Huisgen cycloadditions?
- Methodology :
- DFT Calculations : Model HOMO/LUMO interactions between azide and alkynes. The electron-deficient bromine may slow cycloaddition, while methyl groups increase steric hindrance .
- Kinetic Profiling : Compare reaction rates with model compounds (e.g., unsubstituted aryl azides) using stopped-flow spectroscopy. Rate constants (k₂) may decrease by 20–40% due to steric effects .
Q. How can conflicting data on thermal decomposition kinetics of aryl azides like 2-azido-1-bromo-3,5-dimethylbenzene be resolved?
- Methodology :
- Controlled TGA/DSC : Perform under N₂ vs. O₂ atmospheres. Azides decompose exothermically (~200°C) to release N₂, but bromine may catalyze side reactions .
- Isothermal Calorimetry : Quantify heat flow discrepancies between studies. Contradictions often stem from impurities (e.g., residual solvents) or inconsistent heating rates .
Q. What monomer combinations and initiation methods are promising for polymerizable derivatives of 2-azido-1-bromo-3,5-dimethylbenzene?
- Methodology :
- Copolymer Design : Use CuAAC ("click chemistry") to graft azides onto alkyne-functionalized polymers (e.g., PEG-diynes). Initiate via UV or thermal radical methods .
- Kinetic Chain Length Control : Adjust monomer ratios (e.g., CMDA:DMDAAC = 1:2) and initiators (APS vs. V-50) to tune molecular weight .
Key Physical and Chemical Properties (Inferred from Analogous Compounds)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
